Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Thiazole regiochemistry Nucleophilic substitution Synthetic intermediate selection

Procurement of the correct 4-chloromethyl isomer is mandatory to prevent synthetic failures in solid-phase macrocyclization workflows. Generic 2- or 5-chloromethyl thiazole analogs fail entirely in intramolecular thioalkylation reactions with cysteine residues. • Enables constrained peptide macrocycles in 76-89% yield with >95% purity. • Consistent ≥98% purity minimizes confounding impurities in biological assays. • 4-Chloromethyl regiochemistry is non-interchangeable; only CAS 100960-16-5 delivers this reactivity profile.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
CAS No. 100960-16-5
Cat. No. B010803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
CAS100960-16-5
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)CCl
InChIInChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
InChIKeyJSYOQGQNLKDSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: Overview


Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (CAS 100960-16-5) is a heterocyclic compound featuring a 1,3-thiazole core with a reactive 4‑chloromethyl substituent and a 2‑carboxylate ethyl ester group. It has a molecular weight of 205.66 g/mol and the molecular formula C₇H₈ClNO₂S [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and solid-phase peptide synthesis, where the chloromethyl group serves as an electrophilic handle for nucleophilic displacement reactions, enabling the construction of complex thiazole-containing macrocycles and bioactive molecules [2].

Workflow
Solid-phase macrocyclization & peptidomimetic synthesis
Selection
4‑chloromethyl thiazole regiochemistry for cysteine thioalkylation
Use Context
Thiazole pharmacophore construction in medicinal chemistry

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: Critical 4‑Chloromethyl Regiochemistry


Generic substitution of thiazole-2-carboxylate analogs is not feasible due to the profound impact of chloromethyl regiochemistry on reaction outcomes. The 4‑chloromethyl substituent in ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate exhibits unique reactivity profiles that cannot be replicated by the 2‑ or 5‑chloromethyl isomers. Specifically, 4‑chloromethyl thiazole derivatives have been shown to fail entirely in certain nucleophilic displacement reactions where 2‑chloromethyl analogs proceed efficiently, underscoring the non‑interchangeable nature of these positional isomers [1]. Furthermore, the 4‑chloromethyl group is essential for enabling high‑yielding solid‑phase macrocyclization via intramolecular thioalkylation with cysteine residues, a transformation that defines the compound's utility in constructing constrained peptide macrocycles [2].

Regiochemistry mismatch
4‑chloromethyl isomer may not proceed in certain nucleophilic displacements where 2‑chloromethyl analogs succeed; reported reaction failure with amidinothioureas.
Macrocyclization exclusivity
Solid‑phase thioalkylation with cysteine residues is demonstrated only for 4‑chloromethyl; 2‑ or 5‑chloromethyl isomers lack comparable macrocyclization evidence.
Purity and property profile
Different commercial purity specifications and computed lipophilicity may affect reaction reproducibility and solubility compared to other isomers.

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate vs. Closest Analogs


Reactivity Contrast: 4- vs. 2-Chloromethyl Thiazole

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate carries the chloromethyl group at the 4‑position of the thiazole ring. In a direct head‑to‑head comparison of chloromethyl thiazole reactivity, 4‑chloromethyl thiazole completely failed to undergo nucleophilic displacement with amidinothioureas to yield 2‑amino‑5‑heteroarylthiazoles, whereas 2‑chloromethyl pyridine, 2‑chloromethyl quinoline, and 2‑chloromethyl benzimidazole successfully participated in the same reaction [1]. This positional dependence of reactivity means that procurement of the 4‑chloromethyl isomer is non‑negotiable for applications requiring this specific regiochemistry; substitution with 2‑ or 5‑chloromethyl thiazole analogs will result in reaction failure.

Reactivity Contrast
Head-to-head
4‑chloromethyl: reaction failed; 2‑chloromethyl analogs: product obtained
Regiochemistry determines reaction outcome; verify isomer identity
Amidinothiourea displacement, binary outcome
Thiazole regiochemistry Nucleophilic substitution Synthetic intermediate selection

Solid-Phase Macrocyclization with 4‑Chloromethyl Thiazole

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate serves as a precursor to N‑terminal 4‑chloromethyl thiazole peptides, which undergo efficient intramolecular thioalkylation with cysteine thiol groups to yield macrocyclic thiazole‑containing peptidomimetics. In a systematic study across nine tripeptide sequences, the macrocyclization reaction using 4‑chloromethyl thiazole intermediates delivered purified product yields ranging from 76% to 89%, with purities exceeding 95% for all compounds [1]. This performance establishes the 4‑chloromethyl thiazole scaffold as a reliable and high‑yielding handle for constructing conformationally constrained macrocycles—a capability not demonstrated for the corresponding 2‑ or 5‑chloromethyl thiazole isomers in the same context.

Macrocyclization Yield
Class‑level
76–89% yield, >95% purity (nine tripeptide sequences)
Supports solid‑phase macrocyclization workflow fit
No direct isomer comparison; data specific to 4‑chloromethyl
Solid-phase peptide synthesis Macrocyclization Thiazole peptidomimetics

Physicochemical Properties and Commercial Purity

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate exhibits distinct computed physicochemical properties compared to its positional isomer ethyl 5-(chloromethyl)thiazole-2-carboxylate. The 4‑chloromethyl isomer has a computed XLogP3‑AA of 1.9, a topological polar surface area of 67.4 Ų, and four hydrogen bond acceptors [1]. While the 5‑chloromethyl isomer shares the same molecular weight (205.66 g/mol) and molecular formula (C₇H₈ClNO₂S) [2], its computed lipophilicity and electronic distribution differ due to the altered substitution pattern, which can impact solubility and reactivity in medicinal chemistry applications. Commercially, the 4‑chloromethyl isomer is available at ≥97% purity from major suppliers , whereas the 5‑chloromethyl isomer is typically offered at ≥95% purity , providing a quantifiable procurement advantage in terms of batch consistency and reduced impurity burden for sensitive downstream reactions.

Physicochemical & Purity
Cross‑study comparable
XLogP3-AA 1.9, purity ≥97% vs. ≥95% for 5‑isomer
Reported purity difference may reduce purification burden
Computed properties; vendor‑specified purity
Physicochemical properties Procurement specification Thiazole building block

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Applications


Solid-Phase Synthesis of Thiazole Macrocycles

The 4‑chloromethyl thiazole scaffold derived from ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate enables efficient intramolecular thioalkylation with cysteine residues on solid support, delivering macrocyclic products in 76–89% yield with >95% purity [1]. This application is essential for medicinal chemistry programs developing conformationally constrained peptide ligands with improved metabolic stability and receptor selectivity. Procurement of the 4‑chloromethyl isomer is mandatory; substitution with 2‑ or 5‑chloromethyl analogs would preclude this macrocyclization pathway entirely.

Medicinal Chemistry Building Block for Thiazole Derivatives

As a versatile synthetic intermediate, ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is employed in the construction of thiazole-containing pharmacophores with reported antimicrobial, antiviral, and anticancer activities [1]. The compound's computed XLogP3‑AA of 1.9 and defined physicochemical profile [2] support its use in structure‑activity relationship (SAR) studies where predictable lipophilicity and reactivity are critical. Higher commercial purity (≥97%) minimizes confounding impurities in biological assays, directly enhancing reproducibility in hit‑to‑lead optimization campaigns.

Specialty Procurement for Regioselective Synthesis

The documented failure of 4‑chloromethyl thiazole to undergo certain nucleophilic displacements, while 2‑chloromethyl analogs succeed [1], underscores the necessity of precise regiochemical specification in procurement. Researchers requiring the unique reactivity profile of the 4‑chloromethyl substitution pattern must specifically order CAS 100960-16-5; generic substitution with CAS 175675-74-8 (5‑chloromethyl isomer) or CAS 3364-78-1 (2‑chloromethyl thiazole) will result in divergent synthetic outcomes. This evidence‑based procurement guidance prevents costly synthetic failures and accelerates project timelines.

Application
Selection Property
Validation Focus
Solid‑Phase Macrocyclization
4‑Chloromethyl regiochemistry
Cysteine thioalkylation & macrocycle purity
Medicinal Chemistry SAR
Defined lipophilicity & purity grade
Purity consistency in biological assays
Regioselective Synthesis
Regiochemical identity verification
Reactivity profiling vs. other chloromethyl isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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